Cas no 2138419-80-2 (2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol)
![2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138419-80-2x500.png)
2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-800802
- 2138419-80-2
- 2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol
- 2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol
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- インチ: 1S/C15H31NO/c1-12(2)16-9-7-14(11-17)13-6-5-8-15(3,4)10-13/h12-14,16-17H,5-11H2,1-4H3
- InChIKey: OSDUDLMEZFLYGA-UHFFFAOYSA-N
- ほほえんだ: OCC(CCNC(C)C)C1CCCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 241.240564612g/mol
- どういたいしつりょう: 241.240564612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 32.3Ų
2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800802-2.5g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 2.5g |
$3051.0 | 2024-05-21 | |
Enamine | EN300-800802-0.05g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 0.05g |
$1308.0 | 2024-05-21 | |
Enamine | EN300-800802-10.0g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 10.0g |
$6697.0 | 2024-05-21 | |
Enamine | EN300-800802-1.0g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 1.0g |
$1557.0 | 2024-05-21 | |
Enamine | EN300-800802-0.25g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 0.25g |
$1432.0 | 2024-05-21 | |
Enamine | EN300-800802-0.1g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 0.1g |
$1371.0 | 2024-05-21 | |
Enamine | EN300-800802-5.0g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 5.0g |
$4517.0 | 2024-05-21 | |
Enamine | EN300-800802-0.5g |
2-(3,3-dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol |
2138419-80-2 | 95% | 0.5g |
$1495.0 | 2024-05-21 |
2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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8. Book reviews
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-olに関する追加情報
Introduction to 2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol (CAS No. 2138419-80-2)
2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. With the CAS number 2138419-80-2, this molecule represents a unique structural configuration that combines a bulky 3,3-dimethylcyclohexyl side chain with an amine-functionalized butan-1-ol backbone. Such a structural motif is of particular interest due to its potential applications in drug design and development, where specific steric and electronic properties can influence biological activity and pharmacokinetic profiles.
The compound’s primary structural features include a rigid 3,3-dimethylcyclohexyl group, which provides steric hindrance and may enhance metabolic stability, and an amine substituent linked to a secondary alcohol via a four-carbon chain. This arrangement suggests potential utility in the synthesis of chiral auxiliaries or intermediates for asymmetric synthesis. Furthermore, the presence of a propan-2-yl amino group introduces additional hydrogen bonding capability and may modulate solubility and binding interactions with biological targets.
In recent years, there has been growing interest in the development of novel molecular scaffolds that can exhibit enhanced binding affinity and selectivity in therapeutic applications. The structural complexity of 2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol makes it an attractive candidate for further investigation. Computational studies have suggested that such compounds may interact with specific protein pockets through a combination of hydrophobic interactions and hydrogen bonding networks. This has implications for the design of enzyme inhibitors or receptor modulators.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. The 3,3-dimethylcyclohexyl moiety can serve as a pharmacophoric element that enhances binding to macromolecular targets by occupying large hydrophobic cavities. Meanwhile, the amine group provides a site for further functionalization, allowing chemists to tailor properties such as solubility or bioavailability. Recent advances in drug discovery have emphasized the importance of molecular diversity, and compounds like 2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol are prime examples of how structural complexity can be leveraged to develop novel therapeutic agents.
The compound’s synthesis presents an interesting challenge due to the need to incorporate both bulky and functionalized groups in a controlled manner. Traditional synthetic routes may involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent methodologies have demonstrated the feasibility of constructing such molecules using transition-metal-catalyzed reactions or organometallic intermediates. These approaches not only streamline synthetic pathways but also allow for greater flexibility in modifying the molecular structure.
From a biochemical perspective, the amine group in 2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol suggests potential interactions with nucleophilic residues in biological targets. This has led to investigations into its possible role as an intermediate in the synthesis of protease inhibitors or kinase modulators. For instance, derivatives of this compound have been explored as candidates for treating inflammatory diseases by targeting specific enzymatic pathways. The rigid cyclohexane ring also contributes to conformational stability, which is often desirable in drug candidates to ensure prolonged residence time at the binding site.
The pharmacokinetic properties of this compound are also worth considering. The bulky side chain may influence oral bioavailability by reducing passive diffusion across biological membranes. On the other hand, the polar secondary alcohol and amine groups could enhance solubility in aqueous environments, making it more suitable for intravenous administration or formulation into oral suspensions. These factors are critical in determining whether such compounds will advance into clinical trials and ultimately reach patients suffering from various conditions.
In conclusion,2-(3,3-Dimethylcyclohexyl)-4-[(propan-2-y l)amino]butan -1 -ol (CAS No. 2138419 -80 -2) represents a promising scaffold with diverse applications in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration as a lead compound or intermediate in drug development programs targeting neurological disorders, inflammatory conditions, or other diseases where precise molecular interactions are required. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this compound is poised to play an increasingly important role in advancing our understanding of molecular recognition at both academic and industrial levels.
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